molecular formula C17H17F3N2O4 B11482514 Ethyl 2-methyl-6-oxo-4-{[2-(trifluoromethyl)phenyl]carbamoyl}-1,4,5,6-tetrahydropyridine-3-carboxylate

Ethyl 2-methyl-6-oxo-4-{[2-(trifluoromethyl)phenyl]carbamoyl}-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11482514
M. Wt: 370.32 g/mol
InChI Key: BUTWUOXKHLGCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-6-oxo-4-{[2-(trifluoromethyl)phenyl]carbamoyl}-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that belongs to the class of tetrahydropyridine derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a carbamoyl group, and a tetrahydropyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-6-oxo-4-{[2-(trifluoromethyl)phenyl]carbamoyl}-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by additional steps to introduce the trifluoromethyl group and other functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-oxo-4-{[2-(trifluoromethyl)phenyl]carbamoyl}-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 2-methyl-6-oxo-4-{[2-(trifluoromethyl)phenyl]carbamoyl}-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-6-oxo-4-{[2-(trifluoromethyl)phenyl]carbamoyl}-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. This can result in various biological outcomes, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Ethyl 2-methyl-6-oxo-4-{[2-(trifluoromethyl)phenyl]carbamoyl}-1,4,5,6-tetrahydropyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17F3N2O4

Molecular Weight

370.32 g/mol

IUPAC Name

ethyl 6-methyl-2-oxo-4-[[2-(trifluoromethyl)phenyl]carbamoyl]-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C17H17F3N2O4/c1-3-26-16(25)14-9(2)21-13(23)8-10(14)15(24)22-12-7-5-4-6-11(12)17(18,19)20/h4-7,10H,3,8H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

BUTWUOXKHLGCGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1C(=O)NC2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

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